1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-amine
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Overview
Description
1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-amine is a fluorinated organic compound with the molecular formula C8H14F3NO. It is characterized by the presence of a trifluoromethyl group and an oxane ring, making it a unique compound in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,1,1-trifluoro-2-propanol with oxane derivatives in the presence of a suitable catalyst . The reaction conditions often include specific temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens . The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, amine compounds, and substituted oxane derivatives .
Scientific Research Applications
1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The oxane ring provides structural stability, facilitating its binding to target molecules . The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: Similar in structure but lacks the oxane ring.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a bromine atom instead of the oxane ring.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains additional fluorine atoms and lacks the oxane ring
Uniqueness
1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-amine is unique due to the presence of both the trifluoromethyl group and the oxane ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H14F3NO |
---|---|
Molecular Weight |
197.20 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(oxan-4-yl)propan-2-amine |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)7(12)5-6-1-3-13-4-2-6/h6-7H,1-5,12H2 |
InChI Key |
AUCJWWAPEYRACC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CC(C(F)(F)F)N |
Origin of Product |
United States |
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